4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

Übersicht

Beschreibung

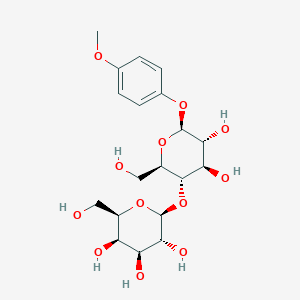

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a glycoside compound that consists of a 4-methoxyphenyl group attached to a disaccharide composed of β-D-galactopyranose and β-D-glucopyranose

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-methoxyphenol with a suitable glycosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate (Ag2CO3) and a halide sugar derivative as the glycosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation using glycosyltransferases. These enzymes catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule, resulting in the formation of the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The glycosidic bond can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and glycoside hydrolysis.

Biology: Investigated for its role in cellular signaling and as a potential inhibitor of glycosidases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lactose: A disaccharide composed of β-D-galactopyranose and β-D-glucopyranose, similar to the disaccharide moiety in 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside.

Cellobiose: Another disaccharide composed of two β-D-glucopyranose units.

Maltose: A disaccharide composed of two α-D-glucopyranose units.

Uniqueness

This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar disaccharides and contributes to its specific applications and effects.

Biologische Aktivität

4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, also known as a glycoside, is a compound that exhibits various biological activities. This article provides a detailed exploration of its biological activity, including research findings, case studies, and relevant data tables.

This compound is characterized as an oligosaccharide with significant implications in medicinal chemistry and pharmacology.

Antioxidant Activity

Research indicates that glycosides like 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar glycosides can scavenge free radicals effectively, contributing to their potential health benefits .

Anticancer Properties

Several studies have investigated the anticancer effects of glycosides. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Case Study: Breast Cancer Cells

A notable study examined the effects of a related glycoside on breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value indicating significant cytotoxicity at higher concentrations. The study utilized MTT assays to evaluate cell viability and concluded that the glycoside could be a potential candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activity. Research suggests that glycosides can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This activity may contribute to the therapeutic effects observed in various inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside may exhibit neuroprotective properties. Studies involving neurodegenerative models indicate that glycosides can protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.

- Cytokine Regulation : Inhibiting the production of inflammatory mediators.

- Neuroprotection : Protecting neuronal cells from apoptotic pathways.

Data Table: Biological Activities of Related Glycosides

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFQMORRZLJWQE-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466382 | |

| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150412-80-9 | |

| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.